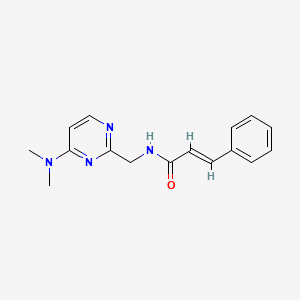

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-20(2)15-10-11-17-14(19-15)12-18-16(21)9-8-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRMDKLEPQHRHS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where dimethylamine reacts with a suitable leaving group on the pyrimidine ring.

Attachment of the Cinnamamide Moiety: The final step involves the coupling of the pyrimidine derivative with cinnamoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Dimethylamine in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide exhibit promising anti-cancer activities. For instance, derivatives of pyrimidine compounds have been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by targeting the platelet-derived growth factor receptor alpha (PDGFRα), which is implicated in cancer progression. One study identified a related compound that induced apoptosis in HCC cells through the downregulation of the PI3K/AKT/mTOR pathway and activation of MAPK/ERK signaling pathways .

Table 1: Summary of Anti-Cancer Activities

| Compound | Mechanism of Action | Target | Effect |

|---|---|---|---|

| E5 | Induces apoptosis | PDGFRα | Inhibits proliferation in HCC cells |

| This compound | Not yet fully characterized | TBD | Potentially cytotoxic to cancer cells |

Anti-inflammatory Properties

This compound may also serve as an anti-inflammatory agent. Compounds with similar structures have been investigated for their ability to inhibit discoidin-domain receptors (DDR1 and DDR2), which are involved in inflammatory responses. The inhibition of these receptors could lead to reduced inflammation, making this compound a candidate for developing new anti-inflammatory therapies .

Table 2: Summary of Anti-inflammatory Activities

| Compound | Mechanism of Action | Target | Effect |

|---|---|---|---|

| This compound | Inhibition of DDRs | DDR1, DDR2 | Potential reduction in inflammation |

Case Study: Inhibition of PDGFRα

In one notable study, researchers synthesized a library of compounds based on pyrimidine derivatives and identified several candidates that inhibited PDGFRα activity. Among these, certain derivatives exhibited potent cytotoxic effects against HCC cell lines, leading to significant reductions in cell viability . This highlights the potential role of this compound as part of a therapeutic strategy targeting cancer.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.

2,4-Diaminopyrimidine Derivatives: Known for their kinase inhibitory activity and potential anticancer properties.

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide is unique due to its combined structural features of a pyrimidine ring, dimethylamino group, and cinnamamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

This compound has been investigated for its anticancer properties. It belongs to a class of compounds known for their kinase inhibitory activity, which is crucial in cancer treatment as many cancers are driven by aberrant kinase signaling pathways.

Case Studies and Research Findings

-

Inhibition of Tumor Cell Proliferation :

- In vitro studies have shown that similar pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) with IC50 values ranging from 0.19 µM to 5.24 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

-

Mechanism of Action :

- The mechanism typically involves the inhibition of specific kinases or modulation of signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK pathways, leading to apoptosis in cancer cells . For instance, compounds structurally similar to this compound have been shown to induce apoptosis through these pathways .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Studies have indicated that derivatives with similar structures possess antimicrobial activity against Mycobacterium tuberculosis, with MIC values ranging from 5 to 95 µM . This suggests that this compound could be effective in treating infections caused by resistant strains.

Enzyme Inhibition

The compound is being studied for its potential as an enzyme inhibitor. It may interact with specific enzymes by binding at the active site, which can lead to reduced enzymatic activity and subsequent therapeutic effects .

The biological activity of this compound is primarily attributed to its ability to bind to molecular targets such as enzymes or receptors involved in disease processes:

- Enzyme Interaction : The compound may inhibit enzyme activity by occupying the active site or altering the conformation necessary for enzymatic function.

- Receptor Modulation : It may also modulate receptor functions, affecting downstream signaling pathways critical for cell proliferation and survival.

Data Summary Table

Q & A

Q. What synthetic methodologies are recommended for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrimidine derivative with cinnamoyl chloride under basic conditions. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions .

- Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation of intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- NMR : - and -NMR to verify the dimethylamino group (δ ~2.8–3.2 ppm) and cinnamoyl double bond (δ ~6.3–7.8 ppm) .

- IR : Confirm amide C=O stretch (~1650–1680 cm) and pyrimidine ring vibrations (~1550–1600 cm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHNO) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Assay standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) .

- Solubility adjustments : Use DMSO stocks ≤0.1% to avoid solvent interference in cell-based assays .

- Structural analogs : Compare activity with derivatives (e.g., pyrimidine-substituted cinnamamides) to identify pharmacophoric elements .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

Q. How should stability studies be designed to assess degradation pathways?

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C .

- LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond) with C18 columns and 0.1% TFA/acetonitrile gradients .

Methodological Challenges

Q. What analytical parameters are critical for quantifying the compound in biological matrices?

- HPLC : Use a C18 column, isocratic elution (ACN:water 60:40), and UV detection at 254 nm .

- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) to minimize matrix effects .

Q. How can polymorphism affect crystallization, and what techniques detect it?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- DSC/TGA : Identify polymorph transitions via melting point (Tm) and enthalpy changes .

Translational Research Questions

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Neurodegeneration : Transgenic mouse models (e.g., Aβ-overexpressing mice) for Alzheimer’s disease, given structural analogs targeting amyloid pathways .

- Cancer xenografts : Subcutaneous tumors (e.g., HCT-116 colon cancer) to assess tumor growth inhibition .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace the dimethylamino group with morpholine or piperazine to modulate lipophilicity .

- Bioisosteres : Substitute cinnamoyl with acrylamide to enhance metabolic stability .

Data Reproducibility and Validation

Q. What strategies ensure reproducibility in biological assays?

- Triplicate runs : Include technical and biological replicates to account for plate-to-plate variability .

- Blind screening : Mask compound identities during assay execution to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.